![molecular formula C34H36N2O4 B15160263 3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} CAS No. 656836-30-5](/img/structure/B15160263.png)
3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} is a complex organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by oxazole rings substituted with pentyloxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} typically involves multi-step organic reactions. One common method includes the formation of the oxazole rings through cyclization reactions involving appropriate precursors such as nitriles and aldehydes. The pentyloxyphenyl groups are introduced via etherification reactions using pentyloxyphenol and suitable halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its unique properties may enable it to act as a therapeutic agent or a diagnostic tool in medical research.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Wirkmechanismus
The mechanism of action of 3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine]
- 3,3’-(1,4-Phenylene)bis(1-allyl-1H-imidazol-3-ium) bis(hexafluoro phosphate)
Uniqueness
3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} stands out due to its specific substitution pattern and the presence of pentyloxy groups, which can impart unique physical and chemical properties. These features may enhance its solubility, stability, and reactivity compared to similar compounds, making it particularly valuable for certain applications.
Eigenschaften
CAS-Nummer |
656836-30-5 |
|---|---|
Molekularformel |
C34H36N2O4 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
5-(4-pentoxyphenyl)-3-[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]phenyl]-1,2-oxazole |
InChI |
InChI=1S/C34H36N2O4/c1-3-5-7-21-37-29-17-13-27(14-18-29)33-23-31(35-39-33)25-9-11-26(12-10-25)32-24-34(40-36-32)28-15-19-30(20-16-28)38-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3 |
InChI-Schlüssel |
QHJMLMMIQBHIQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C4=NOC(=C4)C5=CC=C(C=C5)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


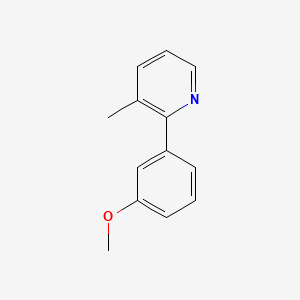
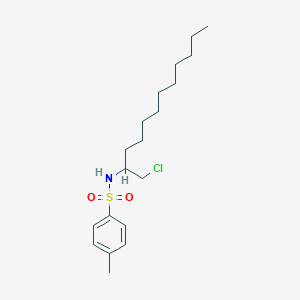

![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
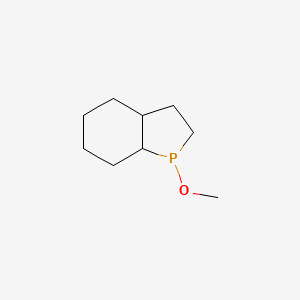
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
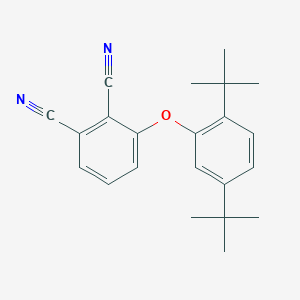

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
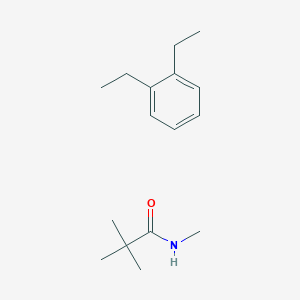
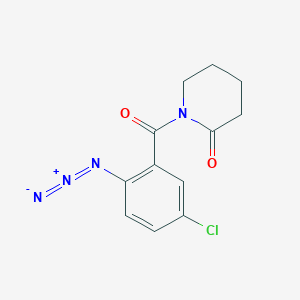
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
